5-Morpholino-2-cyanobenzoic acid
Description
5-Morpholino-2-cyanobenzoic acid is a benzoic acid derivative featuring a morpholino group at the 5-position and a cyano substituent at the 2-position of the aromatic ring. This structure suggests applications in medicinal chemistry, agrochemicals, or as a synthetic intermediate.
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-cyano-5-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C12H12N2O3/c13-8-9-1-2-10(7-11(9)12(15)16)14-3-5-17-6-4-14/h1-2,7H,3-6H2,(H,15,16) |
InChI Key |
JQCQVKNXZJCQNH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Morpholino-2-cyanobenzoic acid typically involves the reaction of 2-cyanobenzoic acid with morpholine under specific conditions. One common method includes the use of a solvent such as dichloromethane or chloroform, with the reaction being carried out at a controlled temperature . The reaction may also involve the use of catalysts or other reagents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 5-Morpholino-2-cyanobenzoic acid may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: 5-Morpholino-2-cyanobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The morpholine ring can participate in substitution reactions, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
5-Morpholino-2-cyanobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Morpholino-2-cyanobenzoic acid involves its interaction with specific molecular targets. The morpholine ring and cyano group can participate in binding interactions with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Key Observations :
Table 2: Property Comparison
Key Insights :
- Solubility: The target compound’s carboxylic acid and cyano groups may enhance water solubility compared to ester () or thiadiazole () analogs.
- Safety: Morpholino-containing compounds generally require standard lab precautions (e.g., ventilation, gloves), as seen in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
